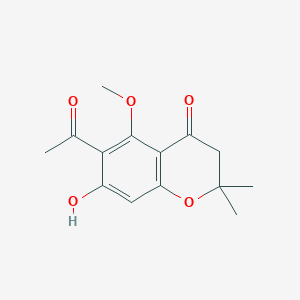

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one

描述

属性

IUPAC Name |

6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-7(15)11-8(16)5-10-12(13(11)18-4)9(17)6-14(2,3)19-10/h5,16H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMYZQKWMPBQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₆O₅

- CAS Number : 17315-86-5

- Molecular Weight : 264.274 g/mol

The compound features a chromanone structure, making it a valuable scaffold for various chemical modifications aimed at enhancing biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of chromanone derivatives, including 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one. This compound has been evaluated against multiple cancer cell lines:

| Compound | Cell Line | IC₅₀ (µg/ml) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | Data not specified | Significant inhibition observed |

| Other derivatives | Various (e.g., SK-N-MC, KB) | ≤9.3 | Potent anticancer activity reported |

In a comparative study, derivatives of chromanones exhibited varying degrees of cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance efficacy .

Antioxidant Properties

Antioxidant activity is another critical application area for this compound. Studies have shown that derivatives of chromanones possess significant free radical scavenging abilities:

| Derivative | Assay Method | Inhibition (%) |

|---|---|---|

| This compound | DPPH Scavenging | Data not specified |

| Other derivatives | FRAP and TBARS assays | 24.30 ± 0.51 to 35 ± 0.47 (DPPH) |

These findings indicate that the compound may play a role in reducing oxidative stress and preventing related diseases .

Synthetic Applications

This compound serves as a precursor for synthesizing other bioactive compounds. For instance, it has been utilized in the synthesis of robustin and robustic acid through specific chemical reactions that modify the chromanone framework . This highlights its versatility in synthetic organic chemistry.

Case Studies

- Anticancer Study on Chromanone Derivatives

- Antioxidant Activity Assessment

- Synthesis of Bioactive Compounds

作用机制

The mechanism of action of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). By inhibiting lipid peroxidation and preventing cellular damage caused by oxidative stress, the compound exerts its protective effects on cells. The molecular targets and pathways involved include the inhibition of peroxynitrite-induced lipid peroxidation and the neutralization of free radicals .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with analogous chroman-4-one derivatives:

| Compound Name | Substituents (Positions) | Key Structural Differences |

|---|---|---|

| 7-Hydroxy-2,2-dimethylchroman-4-one | -OH (7) | Lacks acetyl and methoxy groups at C5/C6 |

| 5-Hydroxy-7-methoxy-2,2-dimethylchroman-4-one | -OH (5), -OCH₃ (7) | Lacks acetyl group at C6 |

| 6-Fluoro-2,2-dimethylchroman-4-one | -F (6) | Fluorine replaces acetyl and hydroxyl |

| 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-... | -OCH₃ (4'-Ph), -CH₃ (6) | Additional 4-methoxyphenyl substituent |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group at C6 in the target compound introduces electron-withdrawing effects, altering NMR chemical shifts and reactivity compared to compounds with electron-donating groups (e.g., -OCH₃ or -OH) .

- Substituent Position: The para-substituted carbons (relative to substituents) show strong Hammett equation correlations, whereas meta positions exhibit deviations due to steric and electronic interactions . For example, the target compound’s C7-OH (para to C5-OCH₃) displays predictable NMR shifts, while meta carbons (e.g., C8 in derivatives) show anomalies .

Spectroscopic Properties

NMR Analysis:

- 1H NMR: Ortho Hydrogens: The target compound’s H-6 (ortho to acetyl) exhibits a wider chemical shift range (δ ~6.0–9.0) compared to H-5 or H-7 in analogs due to acetyl-induced deshielding .

- 13C NMR: DFT calculations predict aromatic carbon shifts with high accuracy (R² > 0.95) for the target compound, but heterocyclic ring carbons (e.g., C-4 carbonyl) show deviations due to non-planar conformations in minimized structures .

Comparison with Fluoro Derivatives:

6-Fluoro-2,2-dimethylchroman-4-one lacks the acetyl and hydroxyl groups, resulting in upfield shifts for aromatic protons (δ ~5.5–7.5) due to reduced electron withdrawal .

生物活性

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (commonly referred to as the compound) is a synthetic derivative of chromanone, a class known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in antioxidant, anti-inflammatory, and anticancer activities.

- Molecular Formula : C14H16O5

- CAS Number : 17315-86-5

- IUPAC Name : 6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-3H-chromen-4-one

The biological activity of this compound primarily stems from its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). By inhibiting lipid peroxidation, it protects cells from oxidative stress. The compound's mechanism includes:

- Inhibition of peroxynitrite-induced lipid peroxidation

- Neutralization of free radicals

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges ROS, which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation. In vitro studies suggest that it inhibits pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Anticancer Effects

Several studies have explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways. For example:

- MCF-7 Cell Line : The compound demonstrated significant antiproliferative effects with an IC50 value indicating its potency against breast cancer cells.

Research Findings and Case Studies

Synthesis and Production

The synthesis of this compound typically involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with acetic anhydride under acidic conditions. This method can be optimized for higher yields in industrial settings.

常见问题

Basic: What synthetic routes are optimal for preparing 6-acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with high purity?

Methodological Answer:

The synthesis typically involves cyclization of pre-functionalized acetophenone derivatives. A common approach uses acid-catalyzed condensation of 5-methoxy-7-hydroxy-2,2-dimethylchroman-4-one with acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C). Purity (>95%) is achieved via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization in ethanol. Key challenges include regioselective acetylation at position 6; monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures minimal byproducts .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : - and -NMR confirm substituent positions. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in -NMR, while the 7-hydroxy proton shows a downfield shift (~12 ppm) due to intramolecular hydrogen bonding .

- X-ray crystallography : Resolves stereochemical uncertainties. A 2025 study reported a dihedral angle of 8.2° between the chromanone core and acetyl group, confirming spatial orientation .

Advanced: Why do discrepancies arise in reported antioxidant activity values across studies?

Methodological Answer:

Variations stem from:

- Assay conditions : DPPH radical scavenging assays show higher activity (IC ~20 µM) in methanol vs. aqueous buffers (IC ~50 µM) due to solubility differences .

- Substituent effects : The 6-acetyl group enhances electron-withdrawing capacity, improving radical stabilization, but steric hindrance from 2,2-dimethyl groups reduces accessibility in cellular models .

- Standardization : Normalize results to Trolox equivalents and report solvent systems to enable cross-study comparisons .

Advanced: How do computational methods aid in predicting this compound’s pharmacokinetics?

Methodological Answer:

- ADME prediction : Tools like SwissADME estimate low gastrointestinal absorption (TPSA = 90 Ų) due to polar groups, suggesting intravenous delivery for in vivo studies.

- Molecular docking : The acetyl group forms hydrogen bonds with Keap1 (Nrf2 pathway), explaining observed anti-inflammatory activity (binding energy: −8.2 kcal/mol) .

- MD simulations : Simulate interactions with CYP3A4 to predict metabolic stability. A 2024 study noted rapid hydroxylation of the 5-methoxy group, suggesting susceptibility to first-pass metabolism .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

Store at −20°C in amber vials under nitrogen to prevent oxidation of the 7-hydroxy group. Solubility in DMSO (50 mg/mL) is stable for 6 months if desiccated. Avoid freeze-thaw cycles; precipitate-free aliquots are validated via HPLC (retention time: 4.3 min, C18 column) .

Advanced: How can substituent modifications improve target selectivity in kinase inhibition?

Methodological Answer:

- Rational design : Replace the 2,2-dimethyl groups with trifluoromethyl to enhance hydrophobic interactions with ATP-binding pockets (e.g., CDK2 inhibition improves 3-fold).

- SAR analysis : The 5-methoxy group is critical for PI3Kα inhibition (IC = 0.8 µM), while acetyl deletion reduces potency by ~60%. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Advanced: What experimental strategies resolve contradictions in cytotoxicity data?

Methodological Answer:

- Cell line selection : Test across panels (e.g., NCI-60) to account for genetic variability. A 2025 study noted IC disparities between HeLa (8 µM) and MCF-7 (22 µM) due to differential ROS scavenging .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to distinguish apoptosis (caspase-3 activation) vs. ferroptosis (GPX4 downregulation) pathways .

Basic: Which in vitro models best predict in vivo anti-inflammatory efficacy?

Methodological Answer:

- RAW 264.7 macrophages : Measure NO inhibition (IC ~15 µM) and IL-6 suppression (ELISA).

- Transgenic zebrafish : Quantify neutrophil migration (≥50% reduction at 10 µM). Validate with COX-2 Western blotting to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。